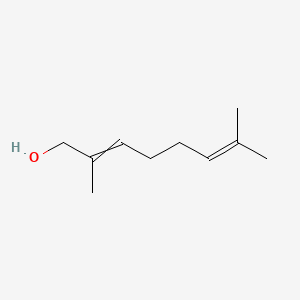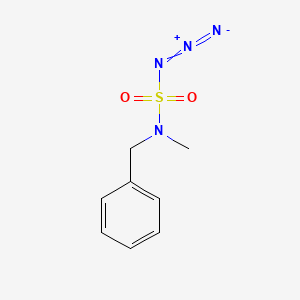![molecular formula C23H31ClFN7O7S2 B14683634 3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 25312-98-5](/img/structure/B14683634.png)
3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound that features a triazine ring, a sulfonyl fluoride group, and an ethanesulfonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid typically involves multiple steps. The starting material is often cyanuric chloride, which undergoes sequential nucleophilic substitution reactions to introduce the desired functional groups . The reaction conditions usually require the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid produced during the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, nucleophiles such as amines, and oxidizing or reducing agents depending on the specific reaction. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazines, while hydrolysis of the sulfonyl fluoride group results in the formation of sulfonic acids .
Aplicaciones Científicas De Investigación
3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid has several scientific research applications:
Medicinal Chemistry: The compound’s triazine ring is a common scaffold in drug design, and its derivatives have shown potential as anticancer agents.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Biological Research: Its ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. The triazine ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins and altering their function .
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylmelamine: Another triazine derivative used as an anticancer agent.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor properties.
4,6-Dichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
Uniqueness
3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
25312-98-5 |
|---|---|
Fórmula molecular |
C23H31ClFN7O7S2 |
Peso molecular |
636.1 g/mol |
Nombre IUPAC |
3-[3-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C21H25ClFN7O4S.C2H6O3S/c1-21(2)29-18(24)28-19(25)30(21)14-7-8-17(16(22)12-14)34-10-4-9-26-20(31)27-13-5-3-6-15(11-13)35(23,32)33;1-2-6(3,4)5/h3,5-8,11-12H,4,9-10H2,1-2H3,(H2,26,27,31)(H4,24,25,28,29);2H2,1H3,(H,3,4,5) |
Clave InChI |
NFZCDHIQVFFNCX-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCCCNC(=O)NC3=CC(=CC=C3)S(=O)(=O)F)Cl)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)
![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)
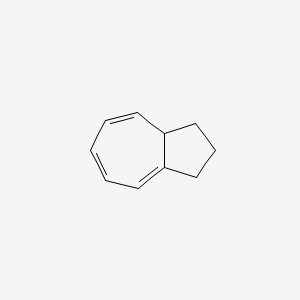
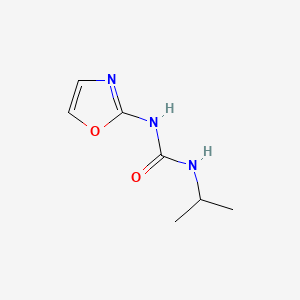
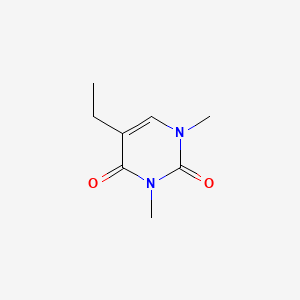
![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)

![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)
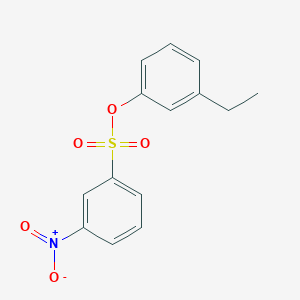

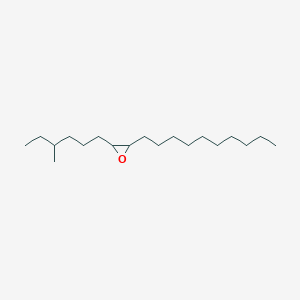
![Phenyl{2-[(propan-2-yl)amino]phenyl}methanone](/img/structure/B14683607.png)
